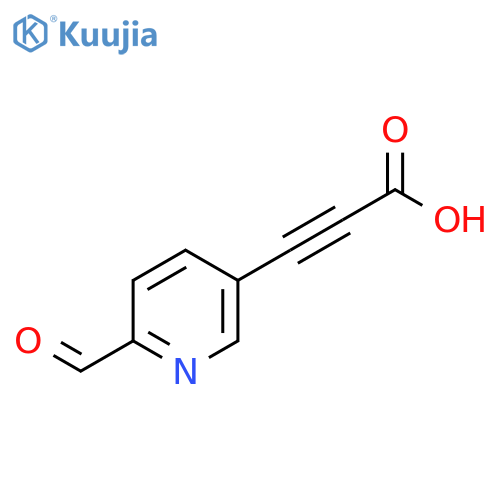Cas no 2169006-77-1 (3-(6-formylpyridin-3-yl)prop-2-ynoic acid)

2169006-77-1 structure
商品名:3-(6-formylpyridin-3-yl)prop-2-ynoic acid
3-(6-formylpyridin-3-yl)prop-2-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(6-formylpyridin-3-yl)prop-2-ynoic acid
- EN300-1585537
- 2169006-77-1
-
- インチ: 1S/C9H5NO3/c11-6-8-3-1-7(5-10-8)2-4-9(12)13/h1,3,5-6H,(H,12,13)
- InChIKey: SAXNEDBPNZXOSL-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC(C#CC(=O)O)=CN=1
計算された属性
- せいみつぶんしりょう: 175.026943022g/mol
- どういたいしつりょう: 175.026943022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 67.3Ų
3-(6-formylpyridin-3-yl)prop-2-ynoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1585537-1.0g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 1g |
$813.0 | 2023-06-04 | ||
| Enamine | EN300-1585537-0.25g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 0.25g |
$748.0 | 2023-06-04 | ||
| Enamine | EN300-1585537-0.5g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 0.5g |
$781.0 | 2023-06-04 | ||
| Enamine | EN300-1585537-2.5g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 2.5g |
$1594.0 | 2023-06-04 | ||
| Enamine | EN300-1585537-10.0g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 10g |
$3500.0 | 2023-06-04 | ||
| Enamine | EN300-1585537-10000mg |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 10000mg |
$2146.0 | 2023-09-24 | ||
| Enamine | EN300-1585537-5.0g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 5g |
$2360.0 | 2023-06-04 | ||
| Enamine | EN300-1585537-100mg |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 100mg |
$439.0 | 2023-09-24 | ||
| Enamine | EN300-1585537-0.1g |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 0.1g |
$715.0 | 2023-06-04 | ||
| Enamine | EN300-1585537-5000mg |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid |
2169006-77-1 | 5000mg |
$1448.0 | 2023-09-24 |
3-(6-formylpyridin-3-yl)prop-2-ynoic acid 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
2169006-77-1 (3-(6-formylpyridin-3-yl)prop-2-ynoic acid) 関連製品
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
